3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

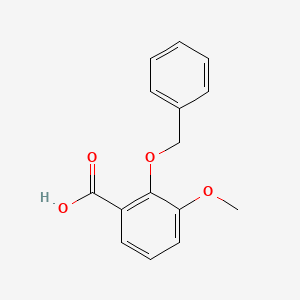

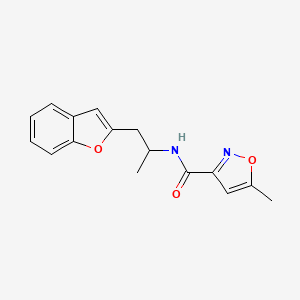

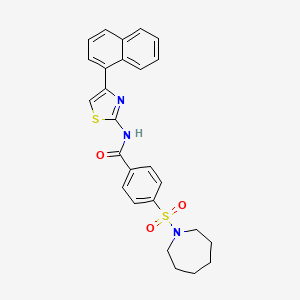

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in medicinal chemistry due to its ability to modulate the properties of the molecule .

Molecular Structure Analysis

The structure of the compound suggests that it could have interesting stereochemical properties. The pyrrolidine ring is known for its stereogenicity, meaning that different stereoisomers of the compound could have different biological profiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability due to their saturated ring structure .Aplicaciones Científicas De Investigación

Microwave-assisted Rapid Polycondensation Reactions

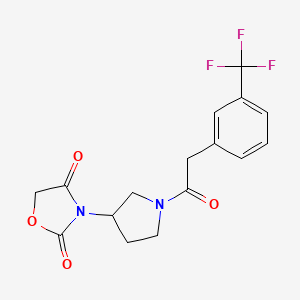

Microwave-assisted polycondensation has been used to synthesize novel polyureas from derivatives similar to the specified compound. These materials, characterized by rapid polymerization and high yields, exhibit promising properties for industrial applications due to their inherent viscosity and thermal stability (Mallakpour & Rafiee, 2004).

Photoactive Polyamides Containing Urazole Units

Research has demonstrated the synthesis of new photoactive polyamides incorporating 4-(4-dimethylaminophenyl)urazole units. These polyamides show potential for applications requiring light sensitivity due to their inherent viscosities and fluorimetric properties (Mallakpour & Rafiee, 2007).

Polymerization with Diisocyanates

Studies have also explored the polymerization of derivatives with diisocyanates under microwave irradiation, producing aliphatic-aromatic polyureas. These compounds are noted for their rapid polymerization and potential applications in creating materials with specific structural and physical properties (Mallakpour & Rafiee, 2003).

Asymmetric Construction of Spirocyclic Compounds

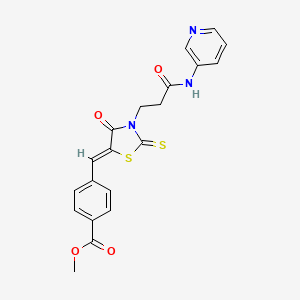

Asymmetric 1,3-dipolar cycloaddition catalyzed by chiral systems has been used to construct spirocyclic pyrrolidine-thia(oxa)zolidinediones. These compounds, featuring a spiro-heteroquaternary stereogenic center, are of interest for their high yields and excellent diastereo- and enantioselectivity, highlighting their potential in asymmetric synthesis (Yang et al., 2015).

Synthesis and Antimicrobial Activities

The synthesis of compounds by Knoevenagel condensation has led to derivatives with antimicrobial activities. These studies are crucial for developing new antimicrobial agents, showcasing the broader pharmaceutical applications of these compounds (Prakash et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c17-16(18,19)11-3-1-2-10(6-11)7-13(22)20-5-4-12(8-20)21-14(23)9-25-15(21)24/h1-3,6,12H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVMJNIGONRXBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Methoxymethyl)oxolan-2-yl]morpholine](/img/structure/B2672422.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672428.png)

![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B2672431.png)